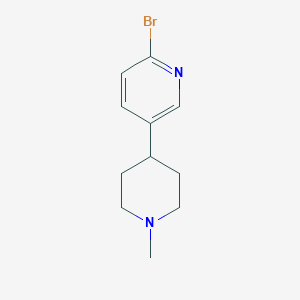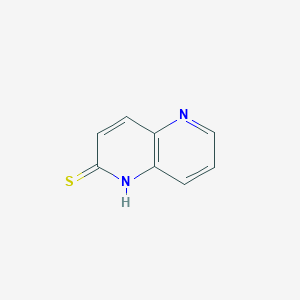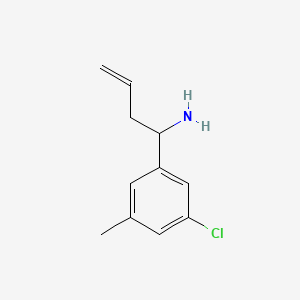
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14ClN It is characterized by the presence of a chloro-substituted phenyl ring and an amine group attached to a butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and automated systems ensure precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), alkoxides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Hydroxy-substituted derivatives, alkoxy-substituted derivatives
Applications De Recherche Scientifique
1-(3-Chloro-5-methylphenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the chloro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-4-methylphenyl)but-3-en-1-amine
- 1-(3-Chloro-5-ethylphenyl)but-3-en-1-amine
- 1-(3-Chloro-5-methylphenyl)but-2-en-1-amine
Comparison: 1-(3-Chloro-5-methylphenyl)but-3-en-1-amine is unique due to its specific substitution pattern on the phenyl ring and the position of the double bond in the butenyl chain. These structural features influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
1-(3-chloro-5-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h3,5-7,11H,1,4,13H2,2H3 |
Clé InChI |
PYYPBFFMWAIEAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Cl)C(CC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


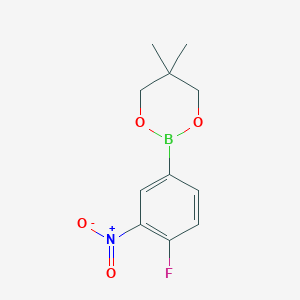
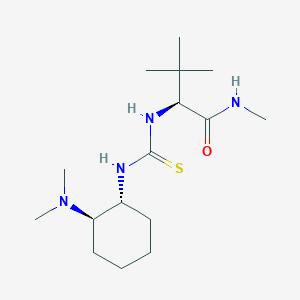

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
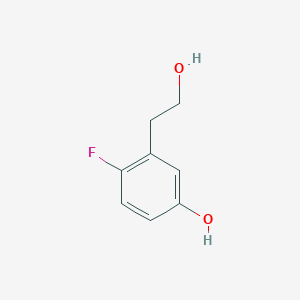

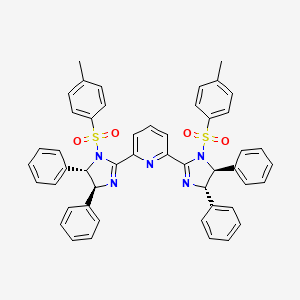
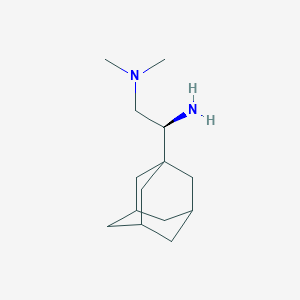
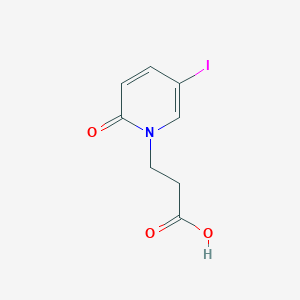
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
